

# Application Note: Quantification of Dihydroartemisinin in Human Plasma via HPLC-MS/MS

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Compound of Interest		
Compound Name:	Dihydroartemisinin	
Cat. No.:	B10784071	Get Quote

#### Introduction

**Dihydroartemisinin** (DHA), the active metabolite of artemisinin derivatives like artesunate and artemether, is a cornerstone in the treatment of malaria. Accurate quantification of DHA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing to combat drug resistance. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of DHA in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development.

#### **Principle**

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve high selectivity and sensitivity. Plasma samples are processed to extract DHA, which is then separated from endogenous plasma components using a C18 reversed-phase column. The analyte is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures precise quantification. A stable isotope-labeled DHA is utilized as an internal standard to correct for matrix effects and variations during sample processing and analysis.[1]

# Experimental Protocols Materials and Reagents



- Dihydroartemisinin (DHA) reference standard
- Stable isotope-labeled DHA (SIL-DHA) or Artemisinin as internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Formic acid
- Dichloromethane
- tert-Methyl butyl ether
- Ultrapure water
- Human plasma (K3EDTA)
- Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis HLB)
- 96-well collection plates

#### Instrumentation

- HPLC System: Waters Acquity UPLC™ H-Class system or equivalent.[1]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API5000) with an electrospray ionization (ESI) source.[1][2]
- Analytical Column: Acquity UPLC™ BEH C18 column (50 x 2.1 mm, 1.7 μm) or Acquity HSS C18 column (100 x 2.1 mm, 1.8 μm).[1][2]

#### **Preparation of Solutions**

 Stock Solutions: Prepare individual stock solutions of DHA and the internal standard (e.g., SIL-DHA) in methanol or acetonitrile at a concentration of 1 mg/mL.



- Working Standards: Serially dilute the stock solutions with a mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid, adjusted to pH
   3.5.[1]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

### Sample Preparation: Solid-Phase Extraction (SPE)

- Thaw frozen plasma samples at room temperature.
- To 50-100 μL of plasma, add the internal standard solution.[1][2] For potential stability issues
  in patient plasma, hydrogen peroxide can be added as a stabilizing agent.[2]
- Condition the SPE plate wells with methanol followed by water.
- Load the plasma mixture onto the SPE plate and apply a gentle vacuum.
- Wash the wells with water and then with 5% acetonitrile.
- Elute DHA and the IS with a solution of methanol-acetonitrile (90:10, v/v) or acetonitrile-methyl acetate (9:1).[1][2]
- The eluates can be refrigerated (e.g., at 4°C for 15 hours) to allow for the equilibration of  $\alpha/\beta$ -DHA epimers.[1]
- Inject an aliquot (e.g., 5 μL) of the eluate into the LC-MS/MS system.[1]

### Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 500 μL of plasma, add the internal standard solution.[3][4]
- Add 1 mL of an extraction solvent mixture, such as dichloromethane and tert-methyl butyl ether (8:2 v/v).[3][4][5]
- Vortex the mixture for approximately 5 minutes.
- Centrifuge to separate the organic and aqueous layers.



- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of acetonitrile or the mobile phase.[3][4]
- Inject an aliquot into the LC-MS/MS system.

#### **HPLC-MS/MS Conditions**

**Chromatographic Conditions** 

Parameter	Condition 1	Condition 2
Column	Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 μm)[1]	Acquity HSS C18 (100 x 2.1 mm, 1.8 μm)[2]
Mobile Phase	A: 10 mM Ammonium Acetate, pH 3.5B: Acetonitrile[1]	A: 10 mM Ammonium Formate, pH 4.0B: Acetonitrile with 0.1% Formic Acid[2]
Elution Mode	Isocratic (50:50, v/v)[1]	Gradient[2]
Flow Rate	0.3 mL/min[1]	0.3 mL/min[2]
Injection Volume	5 μL[1]	10 μL[2]
Column Temp.	Ambient or controlled (e.g., 40°C)	Ambient or controlled

Mass Spectrometric Conditions



Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type	Multiple Reaction Monitoring (MRM)
DHA Transition	m/z 302 → 163[1]
SIL-DHA Transition	m/z 307 → 272[1]
DHA-d3 Transition	m/z 305 → 166[2]
Artemisinin (IS) Transition	m/z 283.15[3]
Cone Voltage (DHA)	12 V[1]
Collision Energy (DHA)	20 V[1]
Source Temperature	300°C[2]
IonSpray Voltage	5500 V[2]

### **Data Presentation and Performance**

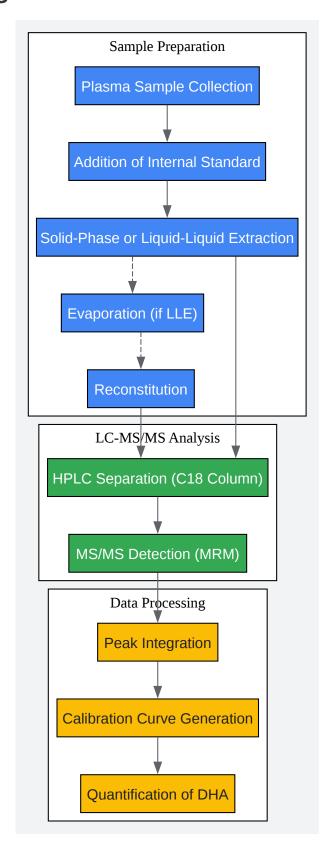
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, matrix effect, and stability.[1]

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1,000 ng/mL[1]
Correlation Coefficient (r²)	> 0.995[1][6]
Lower Limit of Quantification (LLOQ)	0.5 - 1 ng/mL[1]
Accuracy (Bias)	Within ±15% (±20% at LLOQ)[1][6]
Precision (CV%)	< 15% (< 20% at LLOQ)[1][6]
Matrix Effect	< 15%[1]
Recovery	≥ 85%[7]



#### **Visualizations**



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Caption: Experimental workflow for DHA quantification in plasma.



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Caption: Key steps in the HPLC-MS/MS method for DHA analysis.

#### Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **dihydroartemisinin** in human plasma. The protocol, including either solid-phase or liquid-liquid extraction, is suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the requirements for bioanalytical applications.

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